8-Aminonaphthalene-1,3,5-trisulfonic acid

Catalog No.
S1512338
CAS No.
17894-99-4
M.F
C10H9NO9S3
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminonaphthalene-1,3,5-trisulfonic acid

CAS Number

17894-99-4

Product Name

8-Aminonaphthalene-1,3,5-trisulfonic acid

IUPAC Name

8-aminonaphthalene-1,3,5-trisulfonic acid

Molecular Formula

C10H9NO9S3

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C10H9NO9S3/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)

InChI Key

RQVVDWMOCSOAJS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Fluorescent Labeling:

8-Aminonaphthalene-1,3,5-trisulfonic acid (also known as 8-ANTS) is a small molecule commonly used in scientific research as a fluorescent label for saccharides (sugars) and glycoproteins (proteins with attached sugars) []. This labeling technique is particularly valuable in oligosaccharide sequencing, which involves determining the order of sugar units in complex carbohydrate structures [].

8-Aminonaphthalene-1,3,5-trisulfonic acid has the molecular formula C10H9NO9S3 and is characterized by a naphthalene ring substituted with three sulfonic acid groups and an amino group. This structure contributes to its properties as a polyanionic dye, making it useful in various biochemical assays and applications. The compound exists in both free acid form and as sodium salts, which can influence its solubility and reactivity in different environments .

The reactivity of 8-Aminonaphthalene-1,3,5-trisulfonic acid is primarily attributed to its functional groups:

  • Sulfonic Acid Groups: These groups can undergo protonation and deprotonation, influencing the compound's solubility and interaction with other molecules.
  • Amino Group: This group can participate in nucleophilic substitution reactions, allowing the compound to form various derivatives.

The compound can also react with electrophiles due to the presence of the amino group, leading to potential modifications that can enhance its utility in research applications.

8-Aminonaphthalene-1,3,5-trisulfonic acid exhibits significant biological activity, particularly as a fluorescent probe. Its ability to label specific biomolecules makes it valuable in:

  • Cell Biology: Used for studying membrane dynamics and cellular processes.
  • Biochemical Assays: Functions as a fluorescent marker in assays that measure membrane permeability or fusion events .

The compound's fluorescence properties are influenced by its environment, making it suitable for real-time monitoring of biological processes.

The synthesis of 8-Aminonaphthalene-1,3,5-trisulfonic acid typically involves:

  • Nitration of Naphthalene: Initial nitration of naphthalene to introduce nitro groups.
  • Reduction: The nitro groups are subsequently reduced to amino groups.
  • Sulfonation: Finally, sulfonation reactions introduce sulfonic acid groups at specific positions on the naphthalene ring.

These steps can be optimized based on desired yields and purity levels .

The applications of 8-Aminonaphthalene-1,3,5-trisulfonic acid span various fields:

  • Fluorescent Labeling: Widely used in biological research for labeling proteins and nucleic acids.
  • Analytical Chemistry: Employed in assays for detecting ions or small molecules due to its fluorescent properties.
  • Membrane Studies: Utilized in studies involving membrane dynamics and permeability .

Research on the interactions of 8-Aminonaphthalene-1,3,5-trisulfonic acid with other compounds has shown its capability to form complexes with cationic molecules. For instance:

  • Cationic Quenchers: It is often used in combination with cationic quenchers like DPX for membrane fusion studies. The interaction between the anionic dye and cationic quencher allows for detailed analysis of membrane properties .

Several compounds share structural or functional similarities with 8-Aminonaphthalene-1,3,5-trisulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-Aminonaphthalene-1,3,6-trisulfonic acidSimilar naphthalene structureDifferent positioning of sulfonic groups
4-Aminobenzenesulfonic acidAromatic amine with sulfonate groupLacks the naphthalene structure
2-Naphthalenesulfonic acidNaphthalene derivative with one sulfonateFewer functional groups compared to 8-Aminonaphthalene-1,3,5-trisulfonic acid

Uniqueness

The uniqueness of 8-Aminonaphthalene-1,3,5-trisulfonic acid lies in its specific arrangement of multiple sulfonate groups along with an amino group on a naphthalene ring. This configuration enhances its solubility in aqueous solutions while providing robust fluorescent properties that are not as pronounced in similar compounds.

XLogP3

-1.3

Other CAS

17894-99-4

Wikipedia

1-Naphthylamine-4,6,8-trisulfonic acid

Dates

Modify: 2023-07-17

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